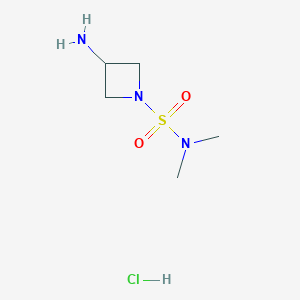![molecular formula C11H13N3O B2977618 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine CAS No. 2195940-46-4](/img/structure/B2977618.png)
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine” is a derivative of the imidazo[1,2-b]pyridazine class of compounds . Imidazo[1,2-b]pyridazines have been identified as inhibitors of IL-17A, a pro-inflammatory cytokine, and are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . They have also been identified as potential inhibitors of Pim1 kinase, which is involved in ABCG2-mediated drug resistance .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by a fused imidazo and pyridazine ring . The specific molecular structure of “6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine” would include a cyclobutylmethoxy group attached to the 6-position of the imidazo[1,2-b]pyridazine core.Scientific Research Applications
Imidazo[1,2-b]pyridazine as Privileged Scaffold in Medicinal Chemistry
Imidazo[1,2-b]pyridazine scaffold is recognized as an important class of heterocyclic nucleus in medicinal chemistry, providing various bioactive molecules. Among these, kinase inhibitors like ponatinib have generated significant interest in exploring new derivatives for their therapeutic applications. A comprehensive review by Garrido et al. (2021) delves into the structure-activity relationships (SAR) of this framework, guiding the quest for novel compounds with improved pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Heterocyclic N-oxide Molecules in Drug Applications
The diversity of heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, showcases their importance in organic synthesis and medicinal applications. These compounds exhibit various functionalities, such as forming metal complexes and acting as catalysts or drugs with anticancer, antibacterial, and anti-inflammatory properties. The review by Li et al. (2019) emphasizes the organic synthesis and medical application potential of heterocyclic N-oxide derivatives, providing insights into their significance in drug development (Li et al., 2019).
Optoelectronic Applications of Heterocyclic Compounds
Significant research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, highlighting their potential in optoelectronics. The review by Lipunova et al. (2018) reports on luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, demonstrating their applications in photo- and electroluminescence. This illustrates the value of incorporating these fragments into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova et al., 2018).
Biological Activities of Synthesized Phenothiazines
Phenothiazine derivatives have been explored for their promising biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. A review by Pluta et al. (2011) summarizes medicinal chemistry investigations of new phenothiazines, revealing significant activities that result from interactions with biological systems through pharmacophoric substituents and multicyclic ring systems (Pluta et al., 2011).
Mechanism of Action
Target of Action
The primary target of 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By inhibiting IL-17A, it can reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this axis, thereby reducing inflammation and tissue damage .
Pharmacokinetics
It’s worth noting that the compound is a small molecule, which typically have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by 6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine can lead to a reduction in inflammation and tissue damage, thereby improving symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
properties
IUPAC Name |
6-(cyclobutylmethoxy)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(3-1)8-15-11-5-4-10-12-6-7-14(10)13-11/h4-7,9H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXJDMZBPOJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)
![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)



![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)


![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)



